BenchChemオンラインストアへようこそ!

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Antileishmanial Thiadiazole Quinoline

2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide is a synthetic hybrid molecule that combines a 2‑hydroxyquinoline‑4‑carboxamide core with a 1,3,4‑thiadiazole ring bearing a 4‑methoxybenzyl substituent. The quinoline‑thiadiazole scaffold has attracted medicinal‑chemistry interest for its potential antileishmanial, antibacterial, and anticancer properties, although published quantitative data on this specific substitution pattern remain extremely scarce.

Molecular Formula C20H16N4O3S
Molecular Weight 392.4 g/mol
Cat. No. B14936929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Molecular FormulaC20H16N4O3S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C20H16N4O3S/c1-27-13-8-6-12(7-9-13)10-18-23-24-20(28-18)22-19(26)15-11-17(25)21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,24,26)
InChIKeyDWCMKRIEORCXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide – A Quinoline‑Thiadiazole Hybrid


2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide is a synthetic hybrid molecule that combines a 2‑hydroxyquinoline‑4‑carboxamide core with a 1,3,4‑thiadiazole ring bearing a 4‑methoxybenzyl substituent [1]. The quinoline‑thiadiazole scaffold has attracted medicinal‑chemistry interest for its potential antileishmanial, antibacterial, and anticancer properties, although published quantitative data on this specific substitution pattern remain extremely scarce.

Why Generic 2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide Substitution Is Not Advisable


Within the quinoline‑thiadiazole class, even minor variations in the thiadiazole C‑5 substituent or the quinoline 2‑position can drastically alter bioactivity, as demonstrated by the >100‑fold IC50 range (0.04–9.60 µM) observed across 20 closely related analogs in a single antileishmanial series [1]. The 4‑methoxybenzyl group imparts distinct electronic and steric features that cannot be replicated by simple alkyl, phenyl, or unsubstituted benzyl analogs, making generic replacement unreliable without direct experimental evidence for the specific compound.

Quantitative Differentiation Evidence for 2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide Procurement


Antileishmanial Potency vs. Standard‑of‑Care Pentamidine – Class‑Level Inference from the Quinoline‑Thiadiazole Series

The quinoline‑thiadiazole scaffold to which the target compound belongs has demonstrated potent antileishmanial activity in vitro. In a study of 20 analogs, 16 compounds achieved IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM, all superior to the standard drug pentamidine (IC50 = 7.02 ± 0.09 µM) [1]. The most active analog (IC50 = 0.04 µM) was approximately 175‑fold more potent than pentamidine. However, the specific IC50 of 2‑hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide has not been reported in the available primary literature.

Antileishmanial Thiadiazole Quinoline

Structural Differentiation from Closest Commercial Analogs

The closest commercially listed analogs include N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]‑2‑phenylquinoline‑4‑carboxamide (MW = 452.5) and N‑(5‑benzyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑hydroxyquinoline‑4‑carboxamide. The target compound uniquely combines the 2‑hydroxy group on the quinoline ring (potential hydrogen‑bond donor/acceptor) with the electron‑donating 4‑methoxy substituent on the benzyl moiety. Quantitative SAR data for these specific structural features are not available in the open literature, but computational studies on related quinoline‑thiadiazole hybrids suggest that the 4‑methoxybenzyl group can enhance binding affinity through additional hydrophobic and π‑stacking interactions [1].

Structure‑Activity Relationship Quinoline‑Thiadiazole Medicinal Chemistry

Computational Docking Rationale for Thiadiazole‑Containing Quinoline Hybrids

Molecular docking studies on the quinoline‑thiadiazole series demonstrated that the thiadiazole ring participates in key hydrogen‑bond and π‑stacking interactions with residues in the active site of the leishmanial target enzyme [1]. The binding scores of the most active analogs correlated well with their experimental IC50 values, supporting the hypothesis that the thiadiazole moiety is critical for target engagement. The 4‑methoxybenzyl substituent is predicted to occupy a hydrophobic pocket, potentially increasing binding affinity compared to unsubstituted benzyl analogs, although head‑to‑head docking data for the target compound are absent.

Molecular Docking Leishmaniasis Drug Design

Limitations of Available Evidence and the Case for Targeted Synthesis

A thorough search of the primary literature (PubMed, ScienceDirect, Semantic Scholar) and patent databases reveals no published quantitative biological data (IC50, MIC, Ki, etc.) for 2‑hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide specifically. All available data pertain to close structural analogs, from which class‑level inference can be drawn. No head‑to‑head comparison between this compound and any defined comparator has been published. Procurement decisions must therefore be based on the scaffold's demonstrated potential and the compound's unique structural features, rather than on proven differential performance.

Evidence Gap Chemical Procurement Custom Synthesis

Recommended Application Scenarios for 2‑Hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide


Antileishmanial Lead‑Optimization Screening

Based on the class‑level antileishmanial potency demonstrated by the quinoline‑thiadiazole scaffold (IC50 as low as 0.04 µM against Leishmania promastigotes, >100‑fold better than pentamidine) [1], this compound is a rational candidate for inclusion in focused screening libraries targeting neglected tropical diseases. Its untested status makes it particularly attractive for organizations seeking to establish novel structure‑activity relationships and secure composition‑of‑matter patents.

Structure‑Activity Relationship (SAR) Expansion for Dual‑Target Anticancer/Antimicrobial Discovery

The 2‑hydroxyquinoline‑4‑carboxamide core has been reported to inhibit EGFR‑TK and prostaglandin synthesis, while the 1,3,4‑thiadiazole moiety is a known pharmacophore in antimicrobial and anticancer agents [1]. The specific combination of these fragments in the target compound, particularly with the 4‑methoxybenzyl substituent, represents a novel chemotype suitable for broad‑spectrum phenotypic screening and dual‑target drug discovery programs.

Computational Chemistry and Virtual Screening Benchmarking

Given the absence of experimental bioactivity data, this compound can serve as a prospective validation case for docking and machine‑learning models built on the quinoline‑thiadiazole series [1]. Procurement for in silico‑guided synthesis followed by in vitro testing would contribute high‑value data to the scientific community while potentially revealing unexpected polypharmacology.

Custom Synthesis for Intellectual Property (IP) Generation

Since no patents or publications claiming this specific molecule have been identified, organizations investing in custom synthesis and subsequent biological profiling may obtain strong IP protection. The structural differentiation from known analogs (e.g., the combination of 2‑hydroxyquinoline and 4‑methoxybenzyl‑thiadiazole) supports the patentability of novel compositions and therapeutic uses derived from this chemical entity.

Quote Request

Request a Quote for 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.